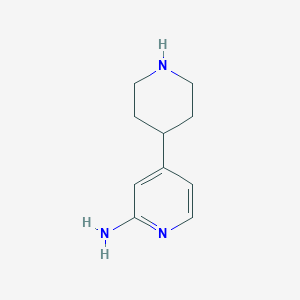

4-(Piperidin-4-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMUAABTWCKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301881 | |

| Record name | 4-(4-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-14-6 | |

| Record name | 4-(4-Piperidinyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159822-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Piperidinyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Piperidin 4 Yl Pyridin 2 Amine and Its Analogues

Established Synthetic Routes to the Core 4-(Piperidin-4-yl)pyridin-2-amine Structure

The construction of the fundamental this compound scaffold relies on several well-established synthetic transformations. These routes primarily involve the strategic formation of the pyridine-piperidine bond and the piperidine (B6355638) ring itself.

Nucleophilic Substitution Strategies on Pyridine (B92270) Precursors

A primary method for synthesizing the core structure involves nucleophilic aromatic substitution (SNAr) on activated pyridine rings. researchgate.netquimicaorganica.org Pyridines bearing a suitable leaving group, such as a halogen, at the 4-position are common starting materials. researchgate.net The reaction of these precursors with a piperidine derivative, often a protected 4-aminopiperidine (B84694) or piperidin-4-one, under basic conditions leads to the desired C-N bond formation. The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups, and the choice of base and solvent is critical to achieving high yields. quimicaorganica.org For instance, the reaction of 4-chloropyridine (B1293800) hydrochloride with a piperidine derivative can be facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net Lewis acids have also been shown to activate pyridines for nucleophilic substitution. researchgate.net

| Precursor | Nucleophile | Conditions | Product | Reference |

| 4-Chloropyridine HCl | bis(piperidine)zinc chloride | DIPEA | 4-(Piperidin-1-yl)pyridine HCl | researchgate.net |

| 2,4-Dichloropyridine | Anilines | Base | 4-Chloro-N-phenylpyridin-2-amine | researchgate.net |

Reductive Amination Protocols for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for forming the piperidine ring and attaching it to the pyridine core. youtube.comlibretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. libretexts.org In the context of synthesizing this compound, this could involve the reaction of a 4-pyridyl ketone with a suitable amine, followed by reduction. Alternatively, a pre-formed piperidin-4-one can be reacted with a 2-aminopyridine (B139424) derivative. youtube.comnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. youtube.comlibretexts.org The reaction is often performed in a one-pot procedure, which is efficient and avoids the isolation of the intermediate imine or enamine. youtube.com

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Phenyl-2-propanone | Ammonia | H₂/Ni | Amphetamine | libretexts.org |

| Aldehydes/Ketones | Primary Amines | NaBH₄ | Secondary Amines | organic-chemistry.org |

| Cyclohexanone | Aniline | NaBH₃CN | N-Cyclohexylaniline | pearson.com |

Cyclization and Heterocycle-Forming Reactions

The construction of the piperidine ring can also be achieved through various cyclization reactions. nih.govorganic-chemistry.org These methods often start with acyclic precursors containing both the nitrogen atom and the necessary carbon chain. Intramolecular reactions, such as the Dieckmann condensation of diesters followed by hydrolysis and decarboxylation, can yield piperidin-4-ones, which are key intermediates. ucl.ac.uksciencemadness.org Radical cyclizations of unsaturated amino compounds have also been developed to form the piperidine ring. organic-chemistry.org Another approach involves the formal [4+2] cycloaddition of dienyl ethers with imines, providing access to substituted piperidines. nih.gov These cyclization strategies offer a high degree of control over the substitution pattern of the resulting piperidine ring.

Advanced Synthetic Approaches to Functionalized Analogues

To explore the chemical space around the this compound core, more advanced synthetic methods are employed. These techniques allow for the introduction of various functional groups and the control of stereochemistry.

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure derivatives is often crucial for biological applications. Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, can produce chiral piperidines. mdpi.com Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For example, asymmetric Michael additions guided by a chiral N-sulfinyl group have been used to create stereocenters that are then incorporated into the piperidine ring. ucl.ac.uk Furthermore, stereoselective radical cyclizations can be achieved, with the diastereoselectivity sometimes being significantly enhanced by the choice of the radical mediator. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination) for Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the synthesis of functionalized aryl amines. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a wide range of amines, including those on the pyridine ring. organic-chemistry.org The Buchwald-Hartwig amination offers significant advantages over traditional methods, such as broader substrate scope and milder reaction conditions. wikipedia.org Different generations of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to improve the efficiency and generality of the reaction. wikipedia.orgacs.org This methodology is particularly useful for derivatizing the 2-amino position of the pyridine ring or for coupling various amines to the 4-position of a suitably functionalized pyridine precursor. researchgate.net Microwave-assisted Buchwald-Hartwig reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. researchgate.net

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl Halides/Triflates | Primary/Secondary Amines | Pd catalyst + Ligand | Aryl Amines | organic-chemistry.org |

| 2-Fluoro-4-iodopyridine | Aromatic Amines | Pd(OAc)₂/BINAP | 4-Aryl-2-fluoropyridines | researchgate.net |

| Aryl Chlorides/Bromides/Iodides | Various Amines | Pd/P(i-BuNCH₂)₃CMe | Aryl Amines | acs.org |

Alternative Metal-Mediated or Organocatalytic Strategies

Beyond classical approaches, modern synthetic chemistry offers a range of metal-mediated and organocatalytic methods for constructing the 4-(heteroaryl)piperidine framework. These strategies often provide improved efficiency, selectivity, and access to complex molecular architectures.

Metal-Mediated Syntheses: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the crucial carbon-carbon bond between the pyridine and piperidine rings. One such approach involves a Suzuki cross-coupling between a heteroaryl bromide and a boronate ester derived from N-Boc piperidone, followed by reduction of the resulting tetrahydropyridine (B1245486) to yield the desired α-heteroaryl piperidine. nih.gov This two-step sequence is modular and accommodates a wide array of pharmaceutically relevant azine and diazine substitutions. nih.gov Another palladium-catalyzed method enables the synthesis of functionalized piperidines from a cyclic carbamate (B1207046) precursor through an annulation strategy, with an asymmetric variant offering high enantiocontrol. nih.gov

Rhodium catalysis has also been employed for the asymmetric synthesis of 3-substituted piperidines. This method involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with boronic acids, and a final reduction step. acs.org This process demonstrates broad functional group tolerance, including indole (B1671886) and indazole motifs. acs.org

Organocatalytic and Biocatalytic Approaches: Organocatalysis presents a metal-free alternative for piperidine synthesis. Proline and its derivatives are prominent organocatalysts capable of promoting various asymmetric transformations. acs.org For instance, domino Michael addition/aminalization processes catalyzed by diphenylprolinol silyl (B83357) ethers can construct polysubstituted piperidines from aldehydes and nitroolefins in a single step with high enantioselectivity. acs.org Hybrid bio-organocatalytic cascades have also been developed, utilizing a transaminase to generate a reactive intermediate for a subsequent Mannich reaction, leading to the formation of 2-substituted piperidines. nih.gov

Strategic Functionalization and Derivatization of this compound

The strategic modification of the parent compound, this compound, can be approached by targeting its three distinct chemical domains: the pyridine ring, the piperidine framework, and the exocyclic amino group.

Modifications of the Pyridine Ring System

The 2-aminopyridine moiety is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The amino group is a strong activating group, directing electrophiles primarily to the 5-position, and to a lesser extent, the 3-position.

Electrophilic Aromatic Substitution : Reactions such as bromination of 2-aminopyridines occur on the free base, with the rate and regioselectivity influenced by substituents. rsc.org Acid-catalyzed hydrogen exchange studies also highlight the reactivity of the 3- and 5-positions. rsc.org

Directed Ortho-Metalation : To achieve substitution at less favored positions, directed metalation strategies can be employed. By converting the amino group into a directing group, such as a pivaloylamide, lithiation can be specifically directed to the ortho position (C-3), allowing for subsequent reaction with various electrophiles. acs.orgacs.org

Synthesis via Pyridine N-Oxides : Pyridine N-oxides serve as versatile intermediates for synthesizing substituted 2-aminopyridines. nih.govnih.govacs.org The N-oxide can be activated with reagents like trimethylsilyl (B98337) triflate (TMSOTf) or phosphorus-based coupling agents (e.g., PyBroP), facilitating nucleophilic attack by amines at the C2 position. nih.govumich.edu Regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides can also yield C2-alkylated intermediates, which can then be aromatized or reduced to form substituted pyridines or piperidines. nih.govlu.se

Transformations Involving the Piperidine Nitrogen and Carbon Framework

The secondary amine of the piperidine ring is a key site for introducing molecular diversity.

N-Alkylation and N-Acylation : The piperidine nitrogen is nucleophilic and readily undergoes alkylation and acylation. N-alkylation can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net Reductive amination of a piperidone precursor with an appropriate aldehyde is another common method for introducing substituents onto the nitrogen. nih.govsciencemadness.org N-acylation is also straightforward, using acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides. nih.gov

| Reagent Class | Example Reagent | Resulting Functional Group |

| Alkyl Halide | Benzyl Bromide | N-Benzylpiperidine |

| Aldehyde (reductive amination) | Benzaldehyde | N-Benzylpiperidine |

| Acyl Chloride | Phenoxyacetyl chloride | N-Acylpiperidine (Amide) |

| Sulfonyl Chloride | Toluenesulfonyl chloride | N-Sulfonylpiperidine (Sulfonamide) |

| Isocyanate | Phenyl isocyanate | N-Carbamoylpiperidine (Urea) |

Chemical Modifications of the Amine Functionality

The primary amino group at the C2 position of the pyridine ring is a versatile handle for a wide range of chemical transformations.

Acylation and Sulfonylation : The 2-amino group can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions can modulate the electronic properties and steric bulk of this position.

Alkylation and Arylation : While direct N-alkylation can be challenging to control, the amino group can participate in various C-N bond-forming reactions. For instance, electrophilic tropylation with tropylium (B1234903) salts has been shown to afford the N-substituted product. researchgate.net

Diazotization : The 2-amino group can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, such as halogens (Sandmeyer reaction), hydroxyl, or cyano groups.

Use as a Directing Group and in Multicomponent Reactions : The amino group can act as an internal nucleophile or directing group in more complex transformations. It is a key component in multicomponent reactions for the synthesis of fused heterocyclic systems and other complex 2-aminopyridine derivatives. nih.gov Furthermore, the 2-amino group is often used as a derivatizing agent itself, for example, in the analysis of oligosaccharides via HPLC/MS. nih.gov

Structural Elucidation and Advanced Characterization of 4 Piperidin 4 Yl Pyridin 2 Amine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the chemical structure of a molecule. Each technique provides unique information about the molecular framework, functional groups, and electronic environment. However, specific experimental spectra for 4-(Piperidin-4-yl)pyridin-2-amine are not available in the reviewed scientific literature. The following sections describe the expected analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperidine (B6355638) ring, and the amine groups. The aromatic protons on the 2-aminopyridine (B139424) ring would appear in the downfield region (typically δ 6.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The protons on the saturated piperidine ring would be found in the upfield region (typically δ 1.5-3.5 ppm), with their chemical shifts and multiplicities indicating their axial or equatorial positions and their proximity to the nitrogen atom and the pyridine ring. The protons of the primary amine (NH₂) and the secondary amine (NH) would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The pyridine ring carbons would resonate at lower field (δ 100-160 ppm), while the aliphatic piperidine carbons would be at higher field (δ 20-60 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the pyridine and piperidine rings, while HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for confirming the connectivity between the pyridine and piperidine rings by showing correlations between protons and carbons over two or three bonds.

A comprehensive search did not yield experimental NMR data for this compound.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. N-H stretching vibrations for the primary (pyridin-2-amine) and secondary (piperidine) amines would appear as distinct bands in the 3200-3500 cm⁻¹ region. C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ for the aromatic pyridine ring and 2800-3000 cm⁻¹ for the aliphatic piperidine ring. The C=C and C=N stretching vibrations of the pyridine ring would generate a series of bands in the 1400-1650 cm⁻¹ region. N-H bending vibrations would also be present around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in Raman spectra.

No specific, experimentally obtained IR or Raman spectra for this compound were found in the public domain.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular mass of this compound is approximately 177.25 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage at the C-C bond connecting the two rings and fragmentation within the piperidine ring, such as the loss of alkyl fragments.

Detailed experimental mass spectrometry data, including fragmentation patterns, for this specific compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 2-aminopyridine moiety of the molecule would be expected to exhibit characteristic π → π* transitions. The position of the maximum absorbance (λ_max) would be indicative of the electronic structure of the aromatic system.

No experimental UV-Vis absorption spectra for this compound have been published.

X-ray Crystallography for Three-Dimensional Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Determination of Molecular Conformation and Torsional Angles

A search of crystallographic databases did not yield any published crystal structures for this compound.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dictated by a variety of intermolecular forces that govern how individual molecules arrange themselves into a stable crystal lattice. The primary contributors to this molecular organization are hydrogen bonds, and to a lesser extent, van der Waals forces and potential π-π stacking interactions.

The molecule possesses several functional groups capable of engaging in these interactions:

Hydrogen Bond Donors: The primary amine (-NH2) on the pyridine ring and the secondary amine (-NH-) within the piperidine ring.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen atoms of the amine groups.

Based on analyses of structurally similar compounds, such as 2-aminopyridine and piperidine derivatives, a predictable packing motif emerges. The strong directionality of hydrogen bonds often leads to the formation of well-defined supramolecular structures. For instance, studies on other aminopyridine derivatives reveal the formation of dimers, chains, or sheets through N—H⋯N interactions. nih.gov In the case of this compound, the primary amine can form hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to extended chains or networks. nih.gov Furthermore, the piperidine ring's secondary amine can participate in separate hydrogen bonding networks, potentially linking these primary chains into a more complex three-dimensional structure.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Typical Motif |

|---|---|---|---|

| Hydrogen Bond | Primary Amine (-NH₂) | Pyridine Nitrogen | Chain or Dimer Formation |

| Hydrogen Bond | Secondary Amine (-NH-) | Pyridine or Amine Nitrogen | Cross-linking of Chains/Sheets |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel or Offset Stacking |

| van der Waals | Aliphatic C-H (Piperidine) | Adjacent Molecules | Overall Packing Stabilization |

Characterization of Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonding is the dominant force defining the supramolecular assembly of this compound. The presence of multiple donor and acceptor sites facilitates the formation of an intricate and robust hydrogen-bonding network.

In crystallographic studies of related aminopyridinium salts, N—H⋯O and N—H⋯N hydrogen bonds are consistently observed as the primary interactions that build the crystal structure. nih.gov For this compound, two principal types of hydrogen bonds are anticipated:

Amine-Pyridine Hydrogen Bonds: The primary amine group (at the C2 position of the pyridine ring) is a potent hydrogen bond donor. It is expected to form strong N—H⋯N hydrogen bonds with the nitrogen atom (at the N1 position) of the pyridine ring on a neighboring molecule. This interaction is a common and stabilizing motif in the crystal structures of aminopyridines. nih.gov

Amine-Amine Hydrogen Bonds: The secondary amine within the piperidine ring can act as both a hydrogen bond donor and acceptor. This allows for the formation of N—H⋯N linkages between piperidine rings of adjacent molecules or between a piperidine nitrogen and a 2-amino group.

Table 2: Predicted Hydrogen Bond Parameters in the Crystal Lattice

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Anticipated D-A Distance (Å) |

|---|---|---|---|---|

| N (2-amino) | H | N (pyridine) | Intermolecular | 2.9 - 3.2 |

| N (piperidine) | H | N (pyridine) | Intermolecular | 2.9 - 3.3 |

| N (piperidine) | H | N (2-amino) | Intermolecular | 3.0 - 3.4 |

Advanced Analytical Techniques for Purity and Quantitative Analysis

Ensuring the purity and accurately quantifying this compound in various matrices is essential for its reliable use. A combination of chromatographic and thermal analysis techniques provides a robust framework for this purpose.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this compound. cmes.org The basic amino groups and the polar pyridine ring impart sufficient hydrophilicity for good interaction with a polar mobile phase and a nonpolar stationary phase.

A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier like acetonitrile or methanol. cmes.orgsielc.com The addition of an acid, such as formic acid, to the mobile phase can improve peak shape by ensuring the amine groups are protonated. helixchrom.com Detection is commonly achieved using a UV detector, as the aminopyridine moiety possesses a strong chromophore, with an expected maximum absorbance wavelength (λmax) around 250-280 nm. cmes.org For higher specificity and confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 3: Exemplar HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C cmes.org |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL cmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities. However, direct analysis of this compound by GC can be challenging due to the polarity and low volatility of the molecule, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is often necessary. The primary and secondary amine groups can be reacted with silylating or acylating agents to produce more volatile and thermally stable derivatives suitable for GC analysis. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the analyte, allowing for unambiguous identification and quantification. nih.gov

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. For this compound (C10H15N3), the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages must align with the theoretically calculated values within a narrow margin of error (typically ±0.4%) to validate the molecular formula and elemental purity of the sample. acs.org

Table 4: Elemental Analysis Data for C10H15N3

| Element | Theoretical Mass % | Experimental (Found) % |

|---|---|---|

| Carbon (C) | 67.76% | 67.65% |

| Hydrogen (H) | 8.53% | 8.59% |

| Nitrogen (N) | 23.71% | 23.61% |

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of the compound. In a TGA experiment, the mass of a sample is monitored as a function of increasing temperature. The resulting thermogram can reveal the temperature at which the compound begins to decompose, which is a key indicator of its thermal stability. iucr.org Furthermore, TGA can detect the presence of bound solvents or water (solvates/hydrates), which would be observed as a distinct mass loss step at temperatures below the decomposition point of the compound itself. google.comgoogle.com For an anhydrous, pure sample of this compound, the TGA curve would be expected to show a stable baseline until the onset of thermal decomposition.

Table 5: Hypothetical Thermogravimetric Analysis (TGA) Data

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | ~0% | Compound is thermally stable; no volatile solvents present. |

| > 200 | Significant | Onset of thermal decomposition of the compound. |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the existence of its CAS number (55692-31-4), which confirms its synthesis and identification, dedicated studies focusing on its electronic structure, reactivity, and conformational landscape through computational methods are not publicly available.

While computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are standard approaches for characterizing similar molecules, specific research applying these methods to this compound could not be located. Searches for quantum chemical studies, including DFT calculations for geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bonding Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, yielded no specific results for this compound. Similarly, investigations into its conformational flexibility using molecular dynamics simulations are also absent from the current body of scientific literature.

Research is available for derivatives and related structures, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine and other piperidine-containing compounds, where computational methods have been extensively used to explore their properties. These studies highlight the utility of computational chemistry in drug design and materials science. However, the strict focus on this compound, as requested, cannot be fulfilled due to the lack of direct scholarly research on this specific molecule.

Consequently, the generation of a detailed and scientifically accurate article adhering to the specified outline on the computational and theoretical investigations of this compound is not possible at this time. The absence of primary research data prevents a thorough discussion of its electronic properties, reactivity predictions, intermolecular bonding, and conformational dynamics.

Computational and Theoretical Investigations of 4 Piperidin 4 Yl Pyridin 2 Amine

Molecular Dynamics Simulations for Conformational Landscape Exploration

General Solvent Effects and Implicit Solvent Models on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry employs solvent models to simulate these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules.

In the computational analysis of pyridine (B92270) and piperidine (B6355638) derivatives, changing the solvent environment within the calculations can lead to notable shifts in molecular properties. For instance, the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are sensitive to solvent polarity. A decrease in the HOMO-LUMO energy gap is often observed in polar solvents, suggesting an increase in the molecule's chemical reactivity in such environments. researchgate.net

Theoretical studies on structurally related compounds, such as (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, have utilized Density Functional Theory (DFT) in conjunction with implicit solvent models (e.g., DMSO) to calculate spectroscopic and electronic properties. kfupm.edu.saresearchgate.net This approach allows for a more accurate comparison between theoretical predictions and experimental data, which are typically obtained in solution. The choice of solvent in the model is crucial for accurately predicting UV-Vis spectra, as electronic transitions are highly dependent on the polarity of the environment. kfupm.edu.sa

Molecular Modeling and Docking Studies for Understanding Non-Covalent Interactions

Molecular modeling and docking are powerful computational tools for investigating how 4-(Piperidin-4-yl)pyridin-2-amine interacts with other molecules. These interactions are primarily governed by non-covalent forces, which are critical for processes like molecular recognition and biological activity.

The structure of this compound possesses several key features that make it a prime candidate for forming larger, ordered structures known as supramolecular assemblies. These assemblies are held together by specific non-covalent interactions. The primary sites for these interactions are the hydrogen bond donors (the piperidine N-H and the amino -NH2 groups) and hydrogen bond acceptors (the pyridine ring nitrogen and the amino group nitrogen).

Computational methods, particularly DFT, are used to explore these interactions. Studies on similar amino-pyridine systems demonstrate that robust hydrogen-bonding synthons, like those between a carboxylic acid and an aminopyridine, can reliably direct the assembly of molecules into predictable one- or two-dimensional networks. nih.gov The pyridine nitrogen and the 2-amino group on the target molecule provide a competitive environment for hydrogen bonding, making computational assessment essential to predict the most stable binding motifs. nih.gov

In addition to hydrogen bonds, other non-covalent forces like halogen bonds can play a structural role in organizing supermolecules. nih.gov Computational tools such as the Non-Covalent Interaction (NCI) index, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to visualize and analyze these weak interactions, providing a deeper understanding of the forces that govern molecular assembly and ligand-protein binding. researchgate.netmdpi.com

Table 1: Potential Non-Covalent Interaction Sites in this compound

| Structural Feature | Potential Interaction Type | Role |

|---|---|---|

| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Can interact with H-bond donors from other molecules or solvents. |

| 2-Amino Group (-NH2) | Hydrogen Bond Donor & Acceptor | The N-H bonds can donate, and the nitrogen lone pair can accept H-bonds. |

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the structural features of a molecule to its biological or pharmacological activity. collaborativedrug.comblogspot.com For this compound, SAR analysis helps in understanding how its constituent parts contribute to its potential effects and how it might be modified to enhance desired properties.

The core of the molecule consists of two key heterocyclic structures:

2-Aminopyridine (B139424): This moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. nih.govrsc.org Its ability to interact with various enzymes and receptors is a key determinant of its function. rsc.org The position of the amino group is critical; for instance, 2-aminopyridine and 4-aminopyridine (B3432731) exhibit different biological profiles. rsc.org

Piperidine Ring: This saturated heterocycle is also a common feature in many pharmaceuticals. It often influences a compound's pharmacokinetic properties, such as solubility and membrane permeability, and provides a three-dimensional scaffold for positioning other functional groups.

SAR studies on related molecules, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have shown that this class of compounds can act as potent inhibitors of cyclin-dependent kinases (CDKs). nih.gov The analysis involves correlating calculated chemical descriptors (e.g., electronic properties, steric factors, lipophilicity) with measured biological activity (e.g., IC50 values). This allows researchers to build predictive models for designing new compounds with improved potency or selectivity. collaborativedrug.comnih.gov

Table 2: Key Structural Features and Their Potential Influence on Activity

| Feature | Potential Role in Activity |

|---|---|

| 2-Aminopyridine Scaffold | Core binding motif, essential for interaction with biological targets like kinases. rsc.orgnih.gov |

| Piperidine Ring | Influences solubility, bioavailability, and provides a vector for substitution. nih.gov |

| Linkage between Rings | Determines the relative orientation of the two key scaffolds, affecting binding affinity. |

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between theoretical models and experimental measurements. Density Functional Theory (DFT) is the most common and reliable method for these predictions.

For molecules with piperidine and pyridine rings, DFT calculations using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) have shown excellent agreement with experimental data for vibrational and NMR spectra. researchgate.netresearchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations provide a full vibrational spectrum. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) or Total Energy Distribution (TED) analysis, which clarifies the contribution of different internal coordinates (bond stretches, angle bends) to each peak. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating 1H and 13C NMR chemical shifts. kfupm.edu.sa These theoretical predictions are crucial for confirming the structure of newly synthesized compounds and for assigning complex experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption bands. kfupm.edu.saresearchgate.net These calculations can predict the absorption maxima (λmax) and help understand the nature of the electronic excitations, such as n→π* or π→π* transitions, which are related to the molecule's electronic structure and conjugation.

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies, Intensities, PED/TED Assignments. researchgate.net |

| NMR (¹H, ¹³C) | GIAO-DFT | Chemical Shifts (δ). researchgate.netkfupm.edu.sa |

Research Applications of 4 Piperidin 4 Yl Pyridin 2 Amine and Its Analogues

Catalysis in Organic Synthesis

The aminopyridine scaffold is a cornerstone of modern organocatalysis. The nitrogen atoms within the structure can act as nucleophilic centers, basic sites, or hydrogen-bond donors/acceptors, making aminopyridine derivatives highly effective catalysts for a wide range of organic transformations.

Development as Nucleophilic Organocatalysts (e.g., DMAP and PPY analogues)

Analogues of 4-(piperidin-4-yl)pyridin-2-amine, particularly derivatives of 4-(dialkylamino)pyridines (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY), are renowned as super-nucleophilic catalysts. These compounds are significantly more active than pyridine (B92270) itself, often by a factor of 10⁴, in promoting reactions such as acylations. The exceptional catalytic effect is attributed to the ability of the amino substituent at the 4-position to stabilize the positive charge on the pyridine nitrogen in the key N-acylpyridinium intermediate through resonance. This stabilization leads to a higher concentration of the highly reactive acylpyridinium species in solution.

The structure of the amino substituent is critical. For instance, the constrained, planar structure of the pyrrolidino group in PPY enhances its nucleophilicity compared to the dimethylamino group in DMAP. It is postulated that the piperidin-4-yl group in this compound would similarly influence the electronic properties of the pyridine ring, though its non-planar, flexible nature might introduce unique steric and conformational effects on its catalytic activity.

Application in Asymmetric Catalysis for Enantioselective Transformations

The development of chiral versions of aminopyridine catalysts has enabled a variety of enantioselective transformations. By introducing chirality into the catalyst structure, it becomes possible to kinetically resolve racemic mixtures or to construct chiral molecules from prochiral starting materials with high stereocontrol.

A notable strategy involves creating C₂-symmetric derivatives of PPY. For example, a chiral C₂-symmetric 4-pyrrolidinopyridine derivative has been synthesized and successfully used as a nucleophilic catalyst for the kinetic resolution of secondary alcohols, achieving high selectivity factors. nih.gov Similarly, atropisomeric biaryl derivatives of 4-aminopyridine (B3432731) have been developed. Screening of these enantiomerically pure catalysts in the kinetic resolution of 1-(1-naphthyl)ethanol (B73620) revealed that the nature of the 4-dialkylamino substituent is crucial for the selectivity of the catalysis. nih.gov The synthesis of chiral pyridine-aminophosphine ligands has also been explored for applications in asymmetric hydrogenation, achieving excellent enantioselectivity. nsf.gov These examples underscore the principle that modifying the amino-substituent of an aminopyridine core is a powerful strategy for developing effective asymmetric catalysts.

| Catalyst Type | Reaction | Substrate | Selectivity (s-factor or ee) |

| C₂-Symmetric PPY Derivative | Kinetic Resolution (Acylation) | Secondary Alcohols | Up to s = 13.5 nih.gov |

| Atropisomeric DMAP Derivative | Kinetic Resolution (Acylation) | 1-(1-Naphthyl)ethanol | High selectivity nih.gov |

| Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation | Benchmark Olefins | Up to 99% ee nsf.gov |

This table presents data for analogues of this compound to illustrate the potential applications in asymmetric catalysis.

Catalytic Activity in Acyl Transfer Reactions and Related Organic Transformations

Acyl transfer reactions are fundamental transformations in organic synthesis, and nucleophilic aminopyridine catalysts are exceptionally proficient at accelerating them. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the acyl source (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol), transferring the acyl group and regenerating the catalyst.

The efficiency of this process is highly dependent on the catalyst's structure. Derivatives of 3,4-diaminopyridine (B372788) have been studied as catalysts for the acylation of sterically hindered alcohols. google.com The substitution pattern on the amine nitrogens dramatically influences the catalytic activity, with alkyl substituents generally leading to the best results. google.com The basicity and nucleophilicity of the catalyst are key parameters; for instance, in the synthesis of cyclic carbonates from CO₂ and epoxides, the combination of a Lewis acidic salt with a strong nucleophilic organocatalyst like DMAP significantly boosts catalytic performance. google.com The bifunctional nature of some aminopyridine derivatives, possessing both a nucleophilic site and a Brønsted acid/base site, can lead to enzyme-like catalytic activity in acyl transfer reactions.

Materials Science and Engineering

The incorporation of nitrogen-containing heterocyclic scaffolds like aminopyridines into advanced materials is a burgeoning area of research. The electronic properties, coordinating ability, and structural rigidity of these units make them attractive components for metal complexes and organic electronic materials.

Role as Ligands in the Synthesis of Metal Complexes

The 2-aminopyridine (B139424) moiety is an excellent bidentate ligand, capable of coordinating to metal centers through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This chelation can form stable five-membered rings with metal ions, leading to a wide variety of metal complexes with diverse geometries and electronic properties.

Transition metal complexes of 2-aminopyridine derivatives have been synthesized with metals such as copper(II), cobalt(II), nickel(II), and iron(II). nsf.govgoogle.comnih.gov For example, reaction of 2-amino-5-iodopyridine (B21400) with copper(II) halides yields coordination complexes with interesting magnetic behaviors, including antiferromagnetic interactions. nih.gov The ability of N-aryl-2-aminopyridines to form stable complexes with metals like palladium, rhodium, and iridium is exploited in chelation-assisted C-H bond functionalization and annulation reactions to construct complex N-heterocycles. mdpi.com Given that this compound contains the essential 2-aminopyridine scaffold, it is highly likely to serve as an effective ligand for the synthesis of novel metal complexes with potential applications in catalysis, magnetism, or as precursors for materials.

Incorporation into Organic Electronic Materials (e.g., semiconductors, OLEDs)

Pyridine-containing compounds are widely investigated for use in organic electronic devices due to their electron-deficient nature, which facilitates electron transport. This property makes them suitable for use as electron-transporting materials (ETLs) or as host materials in organic light-emitting diodes (OLEDs). nih.gov The performance of OLEDs relies on balancing charge injection and transport, and materials based on aromatic nitrogen-containing ligands can be tailored to achieve high efficiency. nih.gov

While specific research on incorporating this compound into electronic materials is not prominent, its constituent parts suggest potential. Pyridine derivatives are used to create organic semiconductor materials with good electron transport properties. google.com Furthermore, the introduction of substituents like alkyl chains is a known strategy to improve the solubility and film-forming properties of these materials. google.com The piperidine (B6355638) group in this compound could therefore be leveraged to enhance processability, a key challenge in the fabrication of solution-processed electronic devices.

| Material Class | Application | Key Feature | Representative Performance |

| Pyrene-Benzimidazole Hybrids | Blue Emitters for OLEDs | High fluorescence efficiency | EQE of 4.3% |

| Pyridine-containing polymers | Organic Semiconductors | Good electron mobility | Potential for high on/off ratios in OFETs google.com |

| BODIPY-Carbazole Derivatives | Green Dopants for OLEDs | High photophysical stability | Max. brightness of 30,000 cd/m² |

This table provides data for materials containing pyridine analogues to illustrate the potential roles for structures like this compound in organic electronics.

Evaluation as Corrosion Inhibitors for Metallic Surfaces

The protection of metallic surfaces from corrosion is a critical industrial challenge, and organic heterocyclic compounds have emerged as effective corrosion inhibitors. Compounds containing nitrogen, sulfur, and oxygen atoms, as well as aromatic rings, are particularly adept at forming protective films on metal surfaces, thereby preventing degradation. nih.govresearchgate.net The evaluation of this compound and its analogues in this capacity has yielded promising results, demonstrating their potential to mitigate corrosion in acidic environments.

Research into analogous compounds, such as 4-(pyridin-4-yl)thiazol-2-amine (PTA), has shown significant corrosion inhibition for mild steel in hydrochloric acid (HCl) solutions. nih.gov Experimental findings for PTA revealed a maximum inhibition efficiency of 96.06% at a concentration of 0.2 mM, acting as a mixed-type inhibitor. nih.gov The inhibitive action of these compounds is primarily attributed to their adsorption onto the metal surface, a process that can involve both physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent-like bonds). nih.gov

The mechanism of inhibition involves the formation of a protective layer by the inhibitor molecules on the metal surface. researchgate.net This layer acts as a barrier, isolating the metal from the corrosive medium. The presence of heteroatoms (like nitrogen in the pyridine and piperidine rings) and π-electrons in the aromatic system facilitates strong adsorption onto the metal surface. researchgate.netresearchgate.net Quantum chemical calculations and surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are often employed to study the relationship between the molecular structure of the inhibitor and its efficiency, as well as to characterize the protective film formed. nih.gov

The evaluation of these inhibitors typically involves a suite of electrochemical and gravimetric methods, as detailed in the table below.

| Evaluation Technique | Purpose | Typical Findings for Pyridine/Piperidine Analogues |

| Weight Loss Measurement | To determine the corrosion rate of the metal in the presence and absence of the inhibitor. | A significant decrease in weight loss of the metal sample with increasing inhibitor concentration, indicating effective corrosion inhibition. nih.gov |

| Potentiodynamic Polarization | To study the effect of the inhibitor on the anodic and cathodic corrosion reactions. | Shift in both anodic and cathodic polarization curves, suggesting mixed-type inhibition where both metal dissolution and hydrogen evolution are suppressed. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | To investigate the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film. | An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with the addition of the inhibitor, confirming the formation of an adsorbed protective layer. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor. | A smoother, less damaged surface is observed in the presence of the inhibitor, providing visual evidence of protection. nih.gov |

The adsorption behavior of these compounds often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net The structural characteristics of this compound, with its multiple nitrogen atoms and a combination of aromatic and saturated heterocyclic rings, make it a strong candidate for effective corrosion inhibition.

Function as Key Building Blocks and Intermediates in Complex Chemical Synthesis

The bifunctional nature of this compound, possessing both a reactive 2-aminopyridine moiety and a versatile piperidine ring, renders it a valuable building block for the synthesis of more complex molecular architectures.

Precursors for the Construction of Diverse Heterocyclic Systems

The 2-aminopyridine unit is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The amino group can readily participate in cyclization reactions with various electrophiles to construct new rings. For instance, reactions with α,β-unsaturated ketones can lead to the formation of dihydropyridopyrimidines, while condensation with β-ketoesters can yield pyridopyrimidinones.

The piperidine moiety also offers numerous avenues for synthetic elaboration. The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or participation in reductive amination reactions. nih.govmdpi.com This allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the final molecule. Furthermore, the piperidine ring itself can be a precursor to other heterocyclic systems through ring-opening or ring-expansion reactions. dtic.mil

The combination of these two reactive sites in a single molecule allows for sequential or one-pot multi-component reactions to build complex, polycyclic scaffolds. For example, the 2-amino group could be used to construct a fused pyrimidine (B1678525) ring, followed by functionalization of the piperidine nitrogen to introduce additional diversity or to link the molecule to other fragments.

Scaffolds for Diversity-Oriented Synthesis (DOS) in Chemical Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse small-molecule libraries for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.gov The core principle of DOS is to start from a common scaffold and systematically introduce structural variations to explore a broad region of chemical space.

This compound is an excellent candidate for a scaffold in DOS. Its rigid pyridyl-piperidine core provides a defined three-dimensional geometry, while the two reactive nitrogen atoms serve as points for divergent synthesis. Starting from this central scaffold, a multitude of different building blocks can be attached to create a library of related but structurally distinct molecules.

The general strategy for using a scaffold like this compound in DOS would involve:

Attachment to a solid support: The piperidine nitrogen could be attached to a solid-phase resin, allowing for ease of purification during subsequent reaction steps.

Modification of the 2-aminopyridine moiety: The amino group can be reacted with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to introduce a first level of diversity.

Cleavage from the support and further functionalization: After cleavage from the resin, the piperidine nitrogen is free for a second diversification step.

This approach, known as a build/couple/pair strategy, can rapidly generate a large library of compounds with high scaffold diversity, starting from a single, versatile building block. cam.ac.uk

Utility in the Synthesis of Advanced Polymer Architectures

The presence of two reactive amine groups in this compound suggests its potential utility as a monomer in the synthesis of advanced polymers. Specifically, it could function as a diamine monomer in polycondensation reactions with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively.

The incorporation of the pyridyl-piperidine structure into a polymer backbone could impart unique properties to the resulting material. For example, the pyridine units could introduce sites for metal coordination, leading to the development of novel catalytic or stimuli-responsive materials. The semi-rigid nature of the monomer could also influence the thermal and mechanical properties of the polymer.

Research on the synthesis of polyimides from pyridine-containing diamine monomers has demonstrated that such polymers can exhibit high thermal stability, good mechanical strength, and desirable dielectric properties. The synthesis typically involves a two-step process: first, the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization to yield the final polyimide. The solubility and processing characteristics of these polymers can be tailored by the specific choice of the dianhydride co-monomer. While direct studies on the use of this compound in polymer synthesis are not yet prevalent, its structural characteristics strongly suggest its potential as a valuable monomer for creating novel polymer architectures.

Future Directions and Emerging Research Avenues for 4 Piperidin 4 Yl Pyridin 2 Amine

Innovation in Sustainable and Efficient Synthetic Methodologies

The future of synthesizing 4-(Piperidin-4-yl)pyridin-2-amine and its derivatives is intrinsically linked to the principles of green chemistry. Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, and multi-step processes. The next wave of innovation will focus on developing more sustainable and efficient methodologies.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often allows for the use of greener solvents. nih.gov For instance, the synthesis of various pyridine (B92270) derivatives has been achieved with high efficiency using microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov Another avenue lies in the exploration of solvent-free reaction conditions and the use of green solvents , such as deep eutectic solvents (DES). ijcrcps.comasianpubs.org The synthesis of piperidin-4-one derivatives, a key precursor, has been successfully demonstrated using a glucose-urea deep eutectic solvent, offering an environmentally benign alternative to volatile organic compounds. ijcrcps.comasianpubs.org

Furthermore, multicomponent reactions (MCRs) present a highly efficient strategy for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. nih.gov The development of novel MCRs for this scaffold would significantly enhance synthetic efficiency and atom economy. The exploration of catalytic methods , particularly those employing earth-abundant and non-toxic metals, will also be crucial in developing more sustainable synthetic protocols. nih.gov

| Synthetic Methodology | Key Advantages | Relevant Precursor/Derivative Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, potential for greener solvents. | Pyridine derivatives nih.gov |

| Solvent-Free Reactions/Green Solvents (e.g., DES) | Reduced waste, improved safety, use of renewable resources. | Piperidin-4-one derivatives ijcrcps.comasianpubs.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | 2-amino-3-cyanopyridine derivatives nih.gov |

| Novel Catalytic Systems | Lower environmental impact, cost-effectiveness, high efficiency. | Pyridine derivatives using magnetic nanocatalysts nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for Characterization

While standard spectroscopic techniques like FT-IR and 1D NMR are routinely used for the characterization of this compound and its analogues, future research will benefit from the application of more advanced analytical methods to gain deeper structural and functional insights.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the complex proton and carbon signals, especially for more elaborate derivatives. The use of 2D-NMR has been pivotal in elucidating the conformational and stereochemical details of related piperidone structures. researchgate.net For this compound, these techniques can provide crucial information about the spatial relationships between the piperidine (B6355638) and pyridine rings, which can be vital for understanding its interaction with biological targets. The application of 2D-NMR has been demonstrated in the structural confirmation of complex peptide dimers, highlighting its power in elucidating the structure of molecules with multiple rotatable bonds. acs.org

Mass spectrometry imaging (MSI) is another powerful technique that could find future application. MSI allows for the visualization of the spatial distribution of molecules within a sample, which could be particularly insightful in biological systems. For instance, if derivatives of this compound are developed as probes or drugs, MSI could be used to map their distribution in tissues, providing valuable information on target engagement and pharmacokinetics.

Expansion of Computational Studies to Predict Novel Properties and Reactivities

Computational chemistry offers a powerful toolkit to predict and understand the properties and reactivity of molecules, thereby guiding experimental efforts. While molecular docking studies have been employed for derivatives of this compound to predict binding to biological targets, the scope of computational studies is set to expand significantly.

Density Functional Theory (DFT) calculations can be employed to gain a deeper understanding of the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of this compound. researchgate.netacs.org Such studies can predict sites of electrophilic and nucleophilic attack, providing insights into its chemical behavior and potential for derivatization. DFT has been successfully used to study the charge density and vibrational analysis of aminopyridines, demonstrating its utility in understanding the fundamental properties of this class of compounds. researchgate.net Furthermore, DFT calculations can be used to rationalize noncovalent interactions, which are crucial for molecular recognition and self-assembly processes. rsc.org

Future computational work could also focus on Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize the nature and strength of intramolecular and intermolecular interactions. rsc.org These methods can provide a more nuanced understanding of the forces that govern the conformation and binding of this compound and its derivatives. The prediction of ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through computational models will also be a critical area of focus to guide the design of new analogues with improved pharmacokinetic profiles. nih.gov

Exploration of Unconventional Applications in Materials Science and Catalysis

Beyond its established role in medicinal chemistry, the unique structural features of this compound suggest its potential for applications in materials science and catalysis. The pyridine and amine functionalities offer opportunities for coordination with metal ions and participation in catalytic cycles.

In the realm of materials science , pyridine derivatives are being explored as molecular modifiers for electrode surfaces to enhance the efficiency of processes like CO2 electroreduction. mdpi.com The nitrogen atoms in the pyridine ring can coordinate with metal surfaces, altering their electronic properties and catalytic activity. mdpi.com this compound and its derivatives could be investigated as ligands for the formation of metal-organic frameworks (MOFs) or as components in functional polymers.

In catalysis , pyridinophane macrocycles containing pyridine and tertiary amine residues have been used as ligands to support transition metal catalysts for reactions like nitrene transfer. mdpi.com The N-heterocyclic nature of this compound makes it a candidate for a ligand in various catalytic transformations. The catalytic hydrogenation of aminopyridines is a known process, and further exploration could lead to the development of catalysts where this scaffold is part of the catalytic system itself. acs.org The use of magnetically recoverable nanocatalysts for the synthesis of pyridine derivatives highlights the potential for developing innovative catalytic systems based on this core structure. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future of drug discovery and materials science relies heavily on automation and high-throughput methodologies. The integration of this compound with these platforms will be crucial for accelerating the discovery of new applications.

Automated synthesis platforms can be programmed to rapidly generate libraries of derivatives of this compound. By systematically varying the substituents on the piperidine and pyridine rings, a vast chemical space can be explored in a short amount of time. This approach allows for the efficient optimization of properties for a specific application, be it biological activity or material performance.

These synthesized libraries can then be subjected to high-throughput screening (HTS) to identify "hits" for a desired function. thermofisher.comnih.govthermofisher.com HTS allows for the rapid testing of thousands of compounds against a specific target or for a particular property. thermofisher.comnih.gov For example, libraries of this compound derivatives could be screened for inhibitory activity against a panel of kinases or for their ability to catalyze a specific chemical reaction. The availability of diverse screening collections and focused libraries facilitates the discovery of novel chemical entities with specific biological activities. thermofisher.comthermofisher.com The combination of automated synthesis and HTS will undoubtedly be a powerful engine for unlocking the full potential of the this compound scaffold.

Q & A

Q. Advanced Research Focus

- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS/MS.

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.

- Pharmacokinetics (PK) : Administer orally to rodents and measure plasma half-life (t₁/₂), Cₘₐₓ, and AUC .

What computational methods predict the binding affinity of this compound to neurological targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with TrkA or DLK kinases.

- MD Simulations : Run 100-ns trajectories to assess binding stability and hydrogen-bond occupancy.

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data from kinase assays .

How can researchers differentiate the effects of this compound on apoptosis vs. proliferation in cancer cells?

Q. Advanced Research Focus

- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic populations.

- Proliferation Assays : Measure BrdU incorporation or CFSE dilution in treated vs. control cells.

- Pathway Analysis : CRISPR screen for genes (e.g., Bcl-2, Caspase-3) modulated by the compound .

What in vivo toxicity models are used to assess the safety profile of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.